molecular formula C18H24O2Sn B14456242 Diphenylbis[(propan-2-yl)oxy]stannane CAS No. 71573-76-7

Diphenylbis[(propan-2-yl)oxy]stannane

Cat. No.: B14456242
CAS No.: 71573-76-7
M. Wt: 391.1 g/mol
InChI Key: OQIBTMAFOZMFTK-UHFFFAOYSA-N
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Description

Diphenylbis[(propan-2-yl)oxy]stannane is an organotin compound characterized by a central tin atom bonded to two phenyl groups and two isopropoxy [(propan-2-yl)oxy] groups. Its molecular formula is C₁₈H₂₂O₂Sn, with a molecular weight of 397.07 g/mol. Organotin compounds like this are widely used in industrial applications, including as stabilizers in polyvinyl chloride (PVC) production, catalysts in polyurethane foam formation, and biocides . The phenyl groups provide steric bulk and thermal stability, while the isopropoxy ligands influence solubility and reactivity.

Properties

CAS No.

71573-76-7

Molecular Formula

C18H24O2Sn

Molecular Weight

391.1 g/mol

IUPAC Name

diphenyl-di(propan-2-yloxy)stannane

InChI

InChI=1S/2C6H5.2C3H7O.Sn/c2*1-2-4-6-5-3-1;2*1-3(2)4;/h2*1-5H;2*3H,1-2H3;/q;;2*-1;+2

InChI Key

OQIBTMAFOZMFTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diphenylbis[(propan-2-yl)oxy]stannane typically involves the reaction of diphenyltin dichloride with isopropanol in the presence of a base. The reaction proceeds as follows:

Ph2SnCl2+2C3H7OHPh2Sn(OCH(CH3)2\text{Ph}_2\text{SnCl}_2 + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Ph}_2\text{Sn(OCH(CH}_3)_2Ph2​SnCl2​+2C3​H7​OH→Ph2​Sn(OCH(CH3​)2​

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents on Tin Oxygen-Containing Groups Molecular Weight (g/mol) Key Applications Toxicity/Safety Notes
This compound Phenyl (C₆H₅) ×2 Isopropoxy ×2 397.07 PVC stabilizer, catalyst Moderate toxicity; requires PPE
Diethyltindimethacrylate (15239-06-2) Ethyl (C₂H₅) ×2 Methacryloyloxy ×2 409.03 Polymer crosslinking, adhesives Irritant; handle in ventilated areas
Dibutylbis[(1-oxohexyl)oxy]stannane (19704-60-0) Butyl (C₄H₉) ×2 Hexanoyloxy ×2 463.24 Polyurethane catalyst Low volatility; moderate ecotoxicity
Dibenzylbis(lauroyloxy)stannane (17578-54-0) Benzyl (C₆H₅CH₂) ×2 Lauroyloxy (C₁₁H₂₃COO) ×2 751.72 Lubricant additive, plasticizer High lipophilicity; bioaccumulation risk
Dioctylbis(stearoyloxy)stannane (22205-26-1) Octyl (C₈H₁₇) ×2 Stearoyloxy (C₁₇H₃₅COO) ×2 970.62 Heat stabilizer for polymers Low acute toxicity; persistent in environment

Substituent Effects on Properties

  • Aromatic vs. Alkyl Groups :

    • Diphenyl derivatives (e.g., this compound) exhibit higher thermal stability due to the electron-withdrawing nature of phenyl groups, making them suitable for high-temperature applications like PVC stabilization. In contrast, dialkyl derivatives (e.g., Diethyltindimethacrylate) are more reactive in catalytic processes due to weaker Sn-C bonds .
    • Benzyl substituents (e.g., Dibenzylbis(lauroyloxy)stannane) enhance solubility in organic solvents but increase bioaccumulation risks due to lipophilic aromatic moieties .
  • Oxygen-Containing Ligands: Isopropoxy groups in the target compound improve solubility in polar solvents compared to long-chain fatty acid derivatives (e.g., stearoyloxy in Dioctylbis(stearoyloxy)stannane), which are hydrophobic and used in non-polar matrices . Methacryloyloxy groups (e.g., Diethyltindimethacrylate) enable covalent bonding to polymer chains, enhancing crosslinking efficiency in adhesives .

Toxicity and Environmental Impact

  • Diphenyltin compounds generally exhibit moderate toxicity to aquatic organisms (e.g., LC₅₀ = 1–10 mg/L for fish), while dioctyltin derivatives show lower acute toxicity but greater environmental persistence .
  • Benzyl-substituted stannanes (e.g., Dibenzylbis(lauroyloxy)stannane) pose bioaccumulation risks due to their lipophilic nature, requiring stringent disposal protocols .

Research Findings and Trends

Recent studies highlight a shift toward less toxic, bio-based organotin alternatives, such as calcium-zinc stabilizers, to mitigate ecological risks. However, diphenyltin derivatives remain critical in niche applications requiring high thermal resistance . Regulatory agencies in Europe and North America are increasingly restricting long-chain alkyltin compounds (e.g., dioctyltins) due to persistence in ecosystems .

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